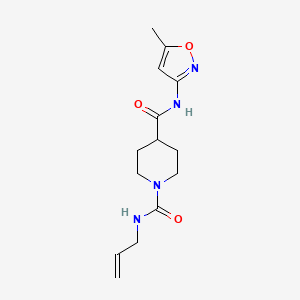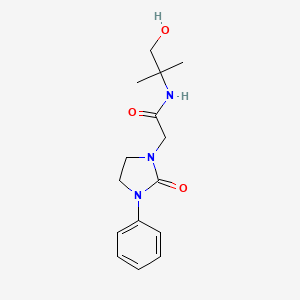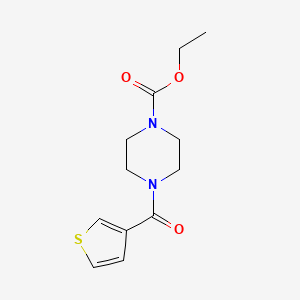
N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide (MPOD) is an important class of small molecule that has been extensively studied for its potential applications in a variety of scientific fields. MPOD has been found to display a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has been used in laboratory experiments to study the effects of various compounds on cell proliferation, differentiation, and gene expression. In addition, MPOD has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and other neurological disorders.
科学的研究の応用
N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been used in a variety of scientific research applications, including drug discovery and development, toxicology, and gene expression studies. In drug discovery and development, this compound has been used in high throughput screening (HTS) assays to identify potential drug targets and to study the effects of various compounds on cell proliferation, differentiation, and gene expression. In toxicology studies, this compound has been used to study the effects of various compounds on cell viability, apoptosis, and oxidative stress. Finally, in gene expression studies, this compound has been used to study the effects of various compounds on gene expression and protein production.
作用機序
The exact mechanism of action of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide is not yet fully understood. However, it is believed that this compound may act by modulating the activity of various enzymes, receptors, and transporters. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of inflammatory mediators such as prostaglandins. In addition, this compound has been found to modulate the activity of various receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and anxiety. Finally, this compound has been found to modulate the activity of various transporters, such as the sodium-glucose transporter 1 (SGLT1), which is involved in the absorption of glucose from the intestine.
Biochemical and Physiological Effects
This compound has been found to display a wide range of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of cyclooxygenase (COX), which is involved in the synthesis of inflammatory mediators such as prostaglandins. In addition, this compound has been found to modulate the activity of various receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and anxiety. Finally, this compound has been found to modulate the activity of various transporters, such as the sodium-glucose transporter 1 (SGLT1), which is involved in the absorption of glucose from the intestine.
実験室実験の利点と制限
The use of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide in laboratory experiments has several advantages. For example, this compound is relatively easy to synthesize and is available in a variety of forms, including powder, liquid, and solution. In addition, this compound is relatively stable and has a long shelf-life. Finally, this compound is relatively non-toxic and is not known to cause any adverse effects in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it is not known whether this compound has any long-term effects on cells or organisms. In addition, the use of this compound in laboratory experiments can be time-consuming and expensive.
将来の方向性
There are a number of potential future directions for the use of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide in scientific research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and to identify potential therapeutic applications. In addition, further research could be conducted to investigate the potential long-term effects of this compound on cells and organisms. Finally, further research could be conducted to explore the potential of this compound as a tool for drug discovery and development.
合成法
N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide can be synthesized using a variety of methods, including the reaction of piperidine-1,4-dicarboxylic acid with 5-methyl-1,2-oxazol-3-ylprop-2-en-1-yl chloride in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at a temperature of 70-80°C. The reaction typically takes 2-3 hours to complete, and yields a product with a purity of >95%.
特性
IUPAC Name |
4-N-(5-methyl-1,2-oxazol-3-yl)-1-N-prop-2-enylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-3-6-15-14(20)18-7-4-11(5-8-18)13(19)16-12-9-10(2)21-17-12/h3,9,11H,1,4-8H2,2H3,(H,15,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYZXCJRBWZUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6586294.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6586302.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)

![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)
![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586367.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)
![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B6586387.png)